2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide
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Overview
Description
2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1Z,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide is a complex organic compound characterized by its unique structure, which includes a triazole ring, chlorophenyl groups, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1Z,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate chlorophenyl precursors.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with the triazole intermediate.
Condensation with Acetohydrazide: The final step involves the condensation of the triazole-sulfanyl intermediate with acetohydrazide under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group, resulting in the formation of amines or alcohols.
Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1Z,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in studies exploring enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1Z,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. This is particularly relevant in its antimicrobial and anticancer properties.
Pathways Involved: It may interfere with cellular pathways such as DNA replication, protein synthesis, and signal transduction, leading to cell death or inhibition of cell growth.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1Z,2E)-3-(2-hydroxyphenyl)prop-2-en-1-ylidene]acetohydrazide
- **2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1Z,2E)-3-(2-ethoxyphenyl)prop-2-en-1-ylidene]acetohydrazide
Uniqueness
The presence of the methoxyphenyl group in 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1Z,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide imparts unique electronic and steric properties, enhancing its reactivity and interaction with biological targets compared to its analogs.
Properties
Molecular Formula |
C26H21Cl2N5O2S |
---|---|
Molecular Weight |
538.4 g/mol |
IUPAC Name |
2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C26H21Cl2N5O2S/c1-35-23-7-3-2-5-18(23)6-4-16-29-30-24(34)17-36-26-32-31-25(19-8-10-20(27)11-9-19)33(26)22-14-12-21(28)13-15-22/h2-16H,17H2,1H3,(H,30,34)/b6-4+,29-16- |
InChI Key |
SWDYEUJHWDQWHE-UABMNINZSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C=N\NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Canonical SMILES |
COC1=CC=CC=C1C=CC=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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